molecular formula C7H8F2N2 B1629027 (3,5-Difluorobenzyl)hydrazine CAS No. 887595-39-3

(3,5-Difluorobenzyl)hydrazine

Cat. No.: B1629027
CAS No.: 887595-39-3
M. Wt: 158.15 g/mol
InChI Key: LHKTVYHGYDEKQB-UHFFFAOYSA-N
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Description

General Context of Hydrazine (B178648) Derivatives in Contemporary Organic Synthesis

Hydrazine derivatives are a versatile class of organic compounds characterized by a nitrogen-nitrogen single bond, derived from the inorganic parent, hydrazine (H₂N-NH₂). wikipedia.org In contemporary organic synthesis, these compounds serve as crucial building blocks and intermediates for constructing a wide array of more complex molecules. mdpi.com Their utility stems from the reactive nature of the hydrazine moiety, which can readily participate in various chemical transformations.

One of the most common applications of hydrazines is in the formation of hydrazones through condensation reactions with aldehydes and ketones. mdpi.comwikipedia.org These hydrazones are stable intermediates that are pivotal in well-known reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org Furthermore, hydrazine derivatives are indispensable precursors for the synthesis of numerous nitrogen-containing heterocyclic compounds, such as pyrazoles and pyridazines, which are core structures in many biologically active molecules. mdpi.comwikipedia.org The synthesis of these derivatives can be achieved through various methods, including the direct reductive alkylation of hydrazine derivatives or the reaction of activated amides with hydrazine. organic-chemistry.org The ability to form two carbon-nitrogen bonds regioselectively makes them valuable reagents in synthetic chemistry. organic-chemistry.org

Significance of Aromatic Fluorination in Chemical Research and Development

The introduction of fluorine atoms into aromatic rings, a process known as aromatic fluorination, is a critically important strategy in modern chemical research, particularly in the field of drug discovery. rsc.orgtandfonline.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow it to significantly modulate the physicochemical and biological properties of a molecule. acs.orgnih.gov

Strategically placing fluorine on an aromatic ring can lead to several beneficial effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. acs.org Medicinal chemists often use fluorine to block "metabolic soft spots" on a drug molecule, thereby increasing its half-life in the body. acs.org

Increased Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets. nih.gov This can enhance the binding affinity and potency of a drug candidate. nih.gov In some cases, up to half of all FDA-approved drugs have been organofluorine compounds. tandfonline.com

The development of new fluorination methods, including those that can be applied late in a synthetic sequence, continues to be an active area of research, providing chemists with powerful tools to create novel and improved chemical entities. rsc.orgrsc.org

Overview of (3,5-Difluorobenzyl)hydrazine within the Scope of Fluorinated Benzyl (B1604629) Hydrazines

This compound is a specific example of a fluorinated benzyl hydrazine, combining the reactive hydrazine functional group with a symmetrically difluorinated aromatic ring. This structure makes it a valuable building block for synthesizing more complex fluorinated molecules. The presence of two fluorine atoms at the meta positions of the benzyl ring imparts distinct electronic properties and influences the reactivity of the hydrazine moiety.

The compound is typically available as a hydrochloride salt for improved stability. cymitquimica.comlab-chemicals.com Its synthesis can involve the reaction of a precursor like 3,5-difluorobenzyl isothiocyanate with formyl hydrazine, followed by further steps. prepchem.com As an intermediate, it can be used in condensation reactions to form fluorinated hydrazones and subsequently, various heterocyclic systems. The symmetric 3,5-difluoro substitution pattern is noted to enhance crystallinity and reduce steric hindrance compared to other isomers.

Below is a table summarizing the key chemical properties of this compound and its common salt form.

Table 1: Chemical Properties of this compound Derivatives

Property Value Compound
CAS Number 887595-39-3 This compound
Molecular Formula C₇H₈F₂N₂ This compound
CAS Number 1864073-05-1 This compound hydrochloride
Molecular Formula C₇H₉ClF₂N₂ This compound hydrochloride
Molecular Weight 194.61 g/mol This compound hydrochloride cymitquimica.comlab-chemicals.com
Purity Typically ≥95% This compound hydrochloride lab-chemicals.com

Compound Index

The following table lists the chemical compounds mentioned throughout this article.

Properties

CAS No.

887595-39-3

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

(3,5-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8F2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2

InChI Key

LHKTVYHGYDEKQB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CNN

Canonical SMILES

C1=C(C=C(C=C1F)F)CNN

Origin of Product

United States

Synthetic Methodologies for 3,5 Difluorobenzyl Hydrazine

Synthesis via Halogenated Benzyl (B1604629) Precursors

This approach leverages the reactivity of benzyl halides, where the halogen atom serves as a good leaving group, facilitating the introduction of the hydrazine (B178648) moiety.

The synthesis is typically achieved through the reaction of a 3,5-difluorobenzyl halide, such as 3,5-difluorobenzyl bromide, with hydrazine hydrate (B1144303). In this nucleophilic substitution reaction, the highly nucleophilic hydrazine displaces the bromide ion from the benzyl precursor. The reaction is generally performed in a suitable solvent, like ethanol (B145695), to facilitate the dissolution of the reactants. The use of an excess of hydrazine hydrate is common to minimize the formation of the double-substituted by-product, N,N'-bis(3,5-difluorobenzyl)hydrazine.

A key starting material, 3,5-difluorobenzyl bromide, can be synthesized from 3,5-difluorobenzyl alcohol by treating it with hydrobromic acid and sulfuric acid. chemicalbook.com

For ease of handling, purification, and storage, this compound is often converted into a more stable salt form, most commonly the hydrochloride salt. bldpharm.com This is achieved by treating the free base with a solution of hydrogen chloride (HCl) in a suitable solvent, such as isopropanol (B130326) or diethyl ether. The resulting this compound hydrochloride precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried. The formation of the crystalline salt facilitates purification by recrystallization. The existence of commercially available this compound hydrochloride underscores the routine application of this procedure. bldpharm.combldpharm.com

The efficiency and yield of the synthesis of this compound are dependent on several key reaction parameters. researchgate.net Optimization of these factors is crucial for maximizing product formation and minimizing side reactions. nih.gov

Key parameters for optimization include:

Temperature: Controlling the reaction temperature is critical. While heating can increase the reaction rate, excessive heat may lead to the degradation of reactants or products and the formation of undesired by-products.

Stoichiometry: The molar ratio of hydrazine to the benzyl halide is a significant factor. A large excess of hydrazine is typically used to favor the formation of the monosubstituted product over the disubstituted one.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Alcohols like ethanol are common choices for this type of reaction.

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material, which can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Interactive Table: Optimization Parameters

Parameter Typical Range/Condition Rationale
Temperature 25°C to Reflux To balance reaction rate with product stability.
Hydrazine Molar Excess 5 to 10 equivalents To minimize the formation of N,N'-disubstituted by-products.
Solvent Ethanol, Methanol Good solubility for reactants and facilitates reaction.

| Reaction Time | 2 to 24 hours | To ensure the reaction proceeds to completion. |

Preparation of Protected this compound Derivatives

In multi-step syntheses, it is often necessary to temporarily "mask" or protect the reactive N-H groups of the hydrazine moiety to prevent them from participating in subsequent reactions. pressbooks.pub This is achieved by introducing a protecting group.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and hydrazines due to its stability and ease of removal. semanticscholar.org The Boc-protection of this compound is typically carried out by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). umich.eduorganic-chemistry.org The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), which neutralizes the acid formed during the reaction. In some cases, a solventless approach, where the substrate is stirred in molten Boc₂O, can be an efficient and "green" alternative. semanticscholar.orgumich.edu The reaction selectively yields the N-Boc protected derivative, which can then be used in further synthetic steps.

The choice of a protecting group is a critical strategic decision in organic synthesis. pressbooks.pub An ideal protecting group should be easy to introduce, stable to the conditions of subsequent reaction steps, and easy to remove selectively without affecting other functional groups in the molecule. pressbooks.pub

The Boc group fulfills these criteria for many applications involving hydrazines:

Stability: The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. semanticscholar.orgcreative-peptides.com

Orthogonality: It is orthogonal to other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. creative-peptides.comiris-biotech.de This allows for selective deprotection of one group while the other remains intact.

Removal: The Boc group is readily cleaved under mild acidic conditions. creative-peptides.com A common method for deprotection involves treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with HCl in an organic solvent. creative-peptides.comiris-biotech.de

Interactive Table: Protecting Group Characteristics

Protecting Group Abbreviation Introduction Reagent Removal Conditions Key Features
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Mild acid (e.g., TFA, HCl) creative-peptides.com Stable to base and nucleophiles; widely used. semanticscholar.org
Benzyloxycarbonyl Z or Cbz Benzyl chloroformate Catalytic hydrogenation (H₂/Pd), strong acid Stable to mild acid and base. semanticscholar.org

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., Piperidine in DMF) creative-peptides.com | Base-labile; orthogonal to Boc group. iris-biotech.de |

Reactivity and Derivatization of 3,5 Difluorobenzyl Hydrazine

Nucleophilic Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH₂) in (3,5-Difluorobenzyl)hydrazine is a potent binucleophile, readily participating in reactions with a variety of electrophilic partners. The terminal nitrogen atom is typically the more reactive site in initial nucleophilic attacks.

Like other primary hydrazines, this compound undergoes condensation reactions with aldehydes and ketones to form the corresponding (3,5-Difluorobenzyl)hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. ambeed.com These hydrazone intermediates are often stable, isolable compounds but are also frequently used in situ for subsequent reactions, such as cyclizations or reductions.

For instance, the reaction of a substituted hydrazine with a ketone, such as 1-(3,5-difluorophenyl)ethanone, serves as the initial step to form a hydrazone, which can then undergo cyclization reactions like the Vilsmeier-Haack reaction to yield heterocyclic structures. researchgate.net The general scheme for this condensation is a foundational reaction in the derivatization of hydrazines. researchgate.net

Table 1: Examples of Hydrazone Formation Precursors

Hydrazine Reactant Carbonyl Reactant Resulting Intermediate Type Application Reference
Phenylhydrazine 1-(3,5-difluorophenyl)ethanone (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine Synthesis of pyrazole-4-carbaldehyde researchgate.net

The nitrogen atoms of the hydrazine moiety can be readily acylated and alkylated by reacting with appropriate electrophiles such as acyl halides, anhydrides, and alkyl halides. smolecule.comlibretexts.org Acylation typically occurs to form hydrazides. A notable related reaction is the synthesis of thiosemicarbazides through the reaction of this compound with isothiocyanates.

A specific example is the reaction between 3,5-difluorobenzyl isothiocyanate and formyl hydrazine, which yields 4-(3',5'-difluorobenzyl)-1-formyl-3-thiosemicarbazide (B8277477). prepchem.com This reaction, conducted by refluxing the components in ethanol (B145695), produces the thiosemicarbazide (B42300) which serves as a key precursor for synthesizing triazole heterocycles. prepchem.com

Alkylation reactions can introduce alkyl groups onto one or both nitrogen atoms. However, controlling the degree and position of alkylation can be challenging and may lead to mixtures of products. Reductive alkylation is a common strategy to achieve controlled substitution. arkat-usa.org

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

This compound is a valuable building block for the synthesis of various nitrogen-containing five-membered heterocycles. The binucleophilic nature of the hydrazine group allows it to react with bifunctional electrophiles to form stable ring systems.

Pyrazoles are one of the most common heterocyclic systems synthesized from hydrazines. The standard method involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.govmdpi.com The reaction of this compound with such substrates leads to the formation of pyrazoles bearing the 3,5-difluorobenzyl substituent.

Similarly, pyrazolones (or pyrazolinones), which are keto-derivatives of pyrazolines, are readily synthesized. A key method involves the reaction of a hydrazine with a β-keto ester. researchgate.net For example, a spirocyclic pyrazolone (B3327878) containing the 3,5-difluorophenyl moiety has been synthesized by reacting a β-keto ester intermediate with hydrazine hydrate (B1144303). researchgate.net The reaction proceeds via condensation and subsequent intramolecular cyclization. researchgate.net

Pyrazolidinones, the fully saturated keto-analogs, are typically formed from the reaction of hydrazines with α,β-unsaturated esters or acids. arkat-usa.orgresearchgate.net

Table 2: Synthesis of Pyrazole (B372694) and Pyrazolone Derivatives

Reactant 1 Reactant 2 Product Type Key Feature Reference
Hydrazine Hydrate β-keto ester with a 3,5-difluorophenyl group Spirocyclic Pyrazolone Formation of a pyrazolone ring fused in a spiro system researchgate.net
Phenylhydrazine Hydrazone of 1-(3,5-difluorophenyl)ethanone Substituted Pyrazole Vilsmeier-Haack cyclization to form a pyrazole ring researchgate.net

The 1,2,4-triazole (B32235) ring system can be synthesized from this compound through multi-step sequences. A common route involves the initial formation of a thiosemicarbazide, as described in section 3.1.2. The resulting thiosemicarbazide can then be cyclized under basic conditions, such as in the presence of sodium hydroxide (B78521) or triethylamine (B128534), to form a 1,2,4-triazole-3-thione. mdpi.comresearchgate.netmdpi.com For example, 4-(3',5'-difluorobenzyl)-1-formyl-3-thiosemicarbazide is a direct precursor for this type of cyclization. prepchem.com

Another established method for synthesizing 3,5-disubstituted 1,2,4-triazoles is the condensation of a hydrazide with a nitrile, often under base-catalyzed conditions. researchgate.net

Triazolidinones are the saturated heterocyclic core related to triazoles. Their synthesis can be achieved through the reaction of hydrazine hydrate, an aldehyde, and an isothiocyanate in a one-pot, multi-component reaction, often in a green solvent like water. researchgate.netresearchgate.net This methodology allows for the incorporation of the this compound scaffold into a triazolidine-3-thione structure.

Table 3: Synthetic Routes to Triazole and Triazolidinone Scaffolds

Precursor from this compound Co-reactant(s) Resulting Heterocycle Reaction Type Reference
4-(3',5'-difluorobenzyl)thiosemicarbazide Base (e.g., NaOH) 1,2,4-Triazole-3-thione Intramolecular cyclization mdpi.commdpi.com

Transformations Involving the Fluorinated Aromatic Ring

The 3,5-difluorophenyl group is generally robust but can undergo specific transformations. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.

In Friedel-Crafts acylation reactions, 1,3-difluorobenzene (B1663923) is known to be acylated to produce 2,4-difluorophenyl keto-derivatives. fluorine1.ru This indicates that any electrophilic attack on the 3,5-difluorobenzyl moiety would be directed to the positions ortho and para to the activating benzyl (B1604629) group, but would be significantly hindered by the deactivating fluorine atoms.

More modern synthetic methods have explored the reactivity of the C-F bond itself. A notable transformation is the reductive defluoroalkylation of trifluoromethylarenes using hydrazones as reaction partners under photoredox catalysis. acs.orgacs.org This reaction involves the selective cleavage of a C-F bond and the formation of a new C-C bond. acs.orgacs.org While demonstrated on CF₃-arenes, this type of transformation highlights the potential for advanced, selective modifications of the fluorinated ring in complex molecules like this compound derivatives.

Directed Aromatic Substitution Reactions

Directed Aromatic Substitution, particularly Directed ortho-Metalation (DoM), is a powerful strategy for the regioselective functionalization of aromatic compounds. baranlab.orgorganic-chemistry.org This process involves the deprotonation of an aromatic C-H bond positioned ortho to a Directed Metalation Group (DMG) by a strong organolithium base. baranlab.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, directing the deprotonation to a proximate position. baranlab.orgorganic-chemistry.org

In the case of this compound, the regiochemical outcome of a DoM reaction is determined by the combined influence of the substituents on the aromatic ring. The potential directing groups are the two fluorine atoms and the benzylhydrazine (B1204620) side chain.

Fluorine as a Directing Group: Fluorine is a well-documented ortho-directing group in lithiation reactions. researchgate.netepfl.ch Its high electronegativity increases the acidity of the adjacent C-H protons, facilitating their abstraction by the organolithium base. psu.edu In a 1,3-difluorobenzene system, deprotonation occurs preferentially at the C2 position, which is ortho to both fluorine atoms. researchgate.net

Hydrazine Moiety as a Potential Directing Group: The nitrogen atoms of the hydrazine group, being Lewis basic, have the potential to act as a DMG by coordinating with the lithium reagent. baranlab.org This would direct metalation to the C2 and C6 positions of the benzene (B151609) ring.

The most likely site for deprotonation on the this compound ring would be the C2 or C6 position. These positions benefit from the acidifying inductive effect of the adjacent fluorine atom and the potential complex-induced proximity effect of the benzylhydrazine group. Deprotonation at the C4 position is less probable as it is only meta to the fluorine atoms and para to the side chain. The resulting ortho-lithiated intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Table 1: Analysis of Directing Effects for the Metalation of this compound
Ring PositionInfluence of SubstituentsPredicted Reactivity
C2 / C6ortho to Benzylhydrazine (potential DMG) ortho to one Fluorine (activating) meta to one FluorineMost Favorable Site: Highest acidity due to combined inductive and potential coordination effects.
C4para to Benzylhydrazine meta to two FluorinesLeast Favorable Site: Lacks strong activation from either fluorine or the side chain.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For this compound, the most relevant of these reactions is the Buchwald-Hartwig amination, a powerful method for constructing C-N bonds. researchgate.netorganic-chemistry.org

In this context, this compound can act as the nucleophilic amine component, coupling with various aryl or heteroaryl halides (or pseudohalides like triflates) to form N-aryl hydrazine derivatives. nih.govut.eeberkeley.edu The reaction is typically catalyzed by a palladium complex, generated from a palladium(0) or palladium(II) precatalyst, and a suitable phosphine (B1218219) ligand, in the presence of a base. nih.govorganic-chemistry.org

The hydrazine moiety presents a challenge of selectivity, as it possesses two nitrogen atoms (α and β) and two N-H bonds available for reaction. Controlling mono- versus di-arylation, as well as the site of arylation (Nα vs. Nβ), can be influenced by the choice of catalyst, ligand, base, and reaction conditions. ut.ee Research on the coupling of hydrazine itself with aryl halides has shown that careful selection of conditions, such as using hydroxide bases and specific ligands, can achieve high selectivity for mono-arylated products. nih.gov

A general scheme for the Buchwald-Hartwig N-arylation of this compound is presented below, showcasing its potential to generate complex hydrazine derivatives. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other functional molecules.

Table 2: Representative Palladium-Catalyzed N-Arylation of this compound
Aryl Halide (Ar-X)Typical ConditionsExpected Product
4-BromotoluenePd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C1-(3,5-Difluorobenzyl)-2-(4-methylphenyl)hydrazine
2-ChloropyridinePd(OAc)2, RuPhos, K3PO4, Dioxane, 110 °C1-(3,5-Difluorobenzyl)-2-(pyridin-2-yl)hydrazine
1-IodonaphthalenePd(OAc)2, SPhos, Cs2CO3, Toluene, 100 °C1-(3,5-Difluorobenzyl)-2-(naphthalen-1-yl)hydrazine
4-Trifluoromethylphenyl triflatePd2(dba)3, BrettPhos, LHMDS, THF, 80 °C1-(3,5-Difluorobenzyl)-2-(4-(trifluoromethyl)phenyl)hydrazine

Strategic Applications of 3,5 Difluorobenzyl Hydrazine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

(3,5-Difluorobenzyl)hydrazine is a key ingredient for constructing a variety of heterocyclic compounds, which are ring-shaped molecules containing atoms of at least two different elements. These structures are fundamental to many biologically active molecules. The presence of the hydrazine (B178648) group (-NHNH2) allows for reactions that form stable rings, while the difluorobenzyl group influences the electronic properties and three-dimensional shape of the final molecule.

One of the most common applications of this compound is in the synthesis of pyrazoles . Pyrazoles are five-membered rings with two adjacent nitrogen atoms and are found in many drugs. The synthesis often involves the reaction of this compound with a 1,3-dicarbonyl compound. mdpi.comresearchgate.netnih.gov For instance, reacting it with various diketones can lead to the formation of different substituted pyrazoles. mdpi.comnih.gov The fluorine atoms on the benzene (B151609) ring can enhance the biological activity and improve the metabolic stability of the resulting pyrazole (B372694) derivatives.

Another important class of compounds synthesized from this compound are pyridazinones . These are six-membered rings containing two adjacent nitrogen atoms and a carbonyl group. Pyridazinones are known for their diverse biological activities, including cardiovascular and anti-inflammatory effects. uminho.ptpharmacophorejournal.com The synthesis typically involves the cyclocondensation of this compound with a 4-oxocarboxylic acid or a related derivative. uminho.ptmdpi.com

Furthermore, this compound is utilized in the creation of triazolopyridazines . These are fused heterocyclic systems containing both a triazole and a pyridazine (B1198779) ring. Such compounds are of interest in medicinal chemistry for their potential therapeutic applications. The synthesis can be achieved through multi-step reaction sequences that utilize the reactivity of the hydrazine moiety to build the fused ring system.

The versatility of this compound as a building block is summarized in the table below, highlighting the types of heterocyclic compounds that can be synthesized.

Starting MaterialReagentResulting HeterocycleSignificance
This compound1,3-DiketonesPyrazolesCore structure in many pharmaceuticals. mdpi.comresearchgate.netnih.gov
This compound4-Oxocarboxylic acidsPyridazinonesDiverse biological activities. uminho.ptpharmacophorejournal.com
This compoundAppropriate precursorsTriazolopyridazinesPotential therapeutic applications.

Intermediate in the Synthesis of Advanced Research Compounds

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of novel compounds for scientific research. The presence of fluorine atoms significantly influences the electronic nature of the aromatic ring, which can be exploited to fine-tune the properties of the final products.

For example, it is used to synthesize (Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one , a compound that has shown synergistic anti-inflammatory, antiproliferative, and antibacterial activities. mdpi.com This synthesis involves the reaction of an intermediate derived from 3,4-difluoroaniline (B56902) with hydrazine hydrate (B1144303). mdpi.com While this example uses a different isomer, the synthetic principle applies to the 3,5-difluoro analog.

The compound also serves as a precursor for creating complex molecules with potential applications in materials science. For instance, derivatives of difluorophenylhydrazine are used to synthesize Blatter radicals , which are stable organic radicals with interesting magnetic and redox properties. mdpi.com These radicals are being explored for their use in creating magnetic materials and as paramagnetic ligands in metal complexes. mdpi.com

The following table showcases some of the advanced research compounds synthesized using this compound as an intermediate.

IntermediateReaction TypeResearch CompoundArea of Research
This compoundCyclocondensationSubstituted PyrazolonesMedicinal Chemistry mdpi.com
This compoundMulti-step synthesisBlatter RadicalsMaterials Science mdpi.com

Application in the Construction of Diverse Chemical Libraries

Chemical libraries are large collections of distinct chemical compounds used in high-throughput screening to identify new drug leads and to probe biological systems. This compound is an excellent starting material for generating diverse chemical libraries due to its ability to react with a wide variety of chemical partners to produce a range of different molecular scaffolds.

By reacting this compound with a collection of different aldehydes, ketones, or dicarbonyl compounds, a library of hydrazones, pyrazoles, or other heterocyclic compounds can be rapidly synthesized. The diversity of the library can be further expanded by varying the substituents on the reaction partners. This approach allows for the systematic exploration of chemical space around a particular molecular core, which is a key strategy in modern drug discovery.

The use of this compound in this context allows for the introduction of the difluorobenzyl motif into a large number of compounds. The fluorine atoms can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Contribution to Ligand Chemistry and Metal Coordination Studies

In the field of coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The properties of the resulting complex are highly dependent on the nature of the ligand. Hydrazine and its derivatives, including this compound, can act as ligands, binding to metal ions through their nitrogen atoms.

The presence of the difluorobenzyl group can influence the electronic properties of the hydrazine moiety, thereby affecting its coordination behavior. This allows for the synthesis of novel metal complexes with tailored electronic and steric properties. These complexes can have applications in catalysis, materials science, and as models for biological systems.

For example, hydrazone ligands, which can be synthesized from this compound, form stable complexes with various metal ions. The resulting metal complexes can exhibit interesting catalytic and biological activities. Studies on the coordination of hydrazine to metal centers are also crucial for understanding and developing new energy storage solutions. nih.gov

Computational Chemistry and Mechanistic Elucidation Pertaining to 3,5 Difluorobenzyl Hydrazine

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional arrangement of a molecule (its optimized geometry) and understanding its electronic nature. researchgate.netdergipark.org.tr

Molecular Geometry: The geometry of (3,5-Difluorobenzyl)hydrazine would be optimized using a suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, to find the lowest energy conformation. dergipark.org.tr This process calculates key structural parameters. The presence of the difluorobenzyl group introduces specific electronic effects; the electron-withdrawing fluorine atoms influence the charge distribution across the aromatic ring and the reactivity of the hydrazine (B178648) moiety.

Representative Data Table: Predicted Geometric Parameters This table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound based on standard values and data from similar structures.

ParameterBond/AnglePredicted Value
Bond Lengths C-F~1.35 Å
C-C (aromatic)~1.39 Å
C-CH₂~1.51 Å
CH₂-N~1.47 Å
N-N~1.45 Å
Bond Angles F-C-C~118°
C-C-C (aromatic)~120°
C-CH₂-N~112°
CH₂-N-N~110°

Electronic Properties: Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the hydrazine moiety (-NH-NH₂), which is rich in electrons, while the LUMO would be distributed across the electron-deficient difluorobenzyl ring.

A Molecular Electrostatic Potential (MEP) map would further elucidate electronic properties by visualizing the charge distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, likely around the nitrogen atoms, while blue regions (positive potential) highlight areas susceptible to nucleophilic attack. researchgate.net

Representative Data Table: Calculated Electronic Properties This table provides exemplary electronic property values for this compound, derived from analyses of analogous compounds. nih.govdergipark.org.tr

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 eVElectron-donating capability
LUMO Energy ~ -0.8 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 5.7 eVChemical stability, reactivity
Dipole Moment ~ 2.5 DMolecular polarity

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods can map out the entire energy landscape of a chemical reaction, identifying intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. Understanding the structure and energy of the TS is key to determining reaction rates and mechanisms.

For this compound, a common reaction involves condensation with a carbonyl compound (an aldehyde or ketone) to form a hydrazone. Theoretical studies can elucidate this mechanism. The reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the final hydrazone product. auremn.org.br

DFT calculations can model this pathway, calculating the activation energies (the energy difference between reactants and the TS) for each step. The rate-determining step would be the one with the highest activation barrier. By locating the transition state structures, chemists can understand the precise geometry required for the reaction to proceed, including the critical bond-forming and bond-breaking distances.

Prediction of Spectroscopic Properties

Quantum chemistry is a powerful tool for predicting various spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. bohrium.comdergipark.org.tr

¹H and ¹³C NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). dergipark.org.tr For this compound, calculations would predict distinct signals for the aromatic protons, the benzylic CH₂ protons, and the NH/NH₂ protons. The fluorine atoms would cause characteristic splitting patterns in the ¹³C NMR spectrum for the carbon atoms of the phenyl ring.

Representative Data Table: Predicted ¹³C NMR Chemical Shifts This table shows hypothetical ¹³C NMR chemical shifts for this compound. Values are illustrative and based on known substituent effects.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-F ~163 (doublet)
C-H (aromatic) ~102 (triplet), ~112 (doublet)
C-CH₂ (ipso-carbon) ~142 (triplet)
CH₂ (benzyl) ~55

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. These can be directly correlated with peaks in an experimental IR spectrum. bohrium.comdergipark.org.tr Key predicted vibrations for this compound would include N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching of the aromatic and benzyl (B1604629) groups, C=C stretching of the aromatic ring, and the strong C-F stretching vibrations.

Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis maps the energy changes associated with rotation around these bonds to identify the most stable conformers.

Potential Energy Surface (PES) Scan: A PES scan would be performed by systematically rotating the dihedral angles of the molecule, particularly around the C-CH₂ and CH₂-N bonds, and calculating the energy at each step. researchgate.net This would reveal the low-energy (stable) conformers and the energy barriers between them. For this compound, steric hindrance between the phenyl ring and the terminal -NH₂ group would be a key factor determining the most stable geometry.

Intermolecular Interactions: In the solid state or in solution, molecules interact with each other. These interactions can be studied computationally. For this compound, the most significant intermolecular interaction would be hydrogen bonding involving the N-H groups of the hydrazine moiety acting as donors and the nitrogen lone pairs or fluorine atoms acting as acceptors. These interactions are crucial in determining crystal packing and physical properties like melting and boiling points. bohrium.com

Future Research Trajectories and Challenges

Development of Green and Sustainable Synthetic Routes

Traditional synthesis methods for hydrazine (B178648) derivatives often involve multiple steps and the use of hazardous reagents, such as toxic alkyl halides and strong bases, leading to significant waste generation. researchgate.netrsc.org A primary future challenge is the development of environmentally benign and efficient synthetic pathways to (3,5-Difluorobenzyl)hydrazine and its derivatives.

Biocatalysis: Enzymatic synthesis represents a promising green alternative. Enzymes like penicillin G amidase have demonstrated the ability to hydrolyze hydrazide bonds, suggesting potential for enzyme-catalyzed synthesis routes. colab.ws Furthermore, l-tryptophan (B1681604) decarboxylases (TDCs) are known to produce tryptamine (B22526) synthons in a single step, and identifying a similarly promiscuous enzyme could enable a direct biocatalytic route to various benzylamines and their corresponding hydrazines. nih.gov Research could focus on identifying or engineering enzymes, such as amide bond synthetases or decarboxylases, that can accept 3,5-difluorobenzyl precursors. wisc.eduwhiterose.ac.uk A whole-cell biocatalysis approach could offer a scalable and cost-effective production method. wisc.edu

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency over traditional batch synthesis. uc.ptsemanticscholar.org This is particularly relevant for reactions involving potentially unstable intermediates like diazonium salts, which can be precursors to hydrazines. semanticscholar.org A flow-based synthesis of this compound could start from 3,5-difluorobenzyl alcohol or 3,5-difluorotoluene, proceeding through intermediates under precisely controlled conditions to improve yield and purity while minimizing hazardous waste. smolecule.combeilstein-journals.orgrsc.org

Mechanochemistry: Solvent-free mechanochemical methods, such as ball-milling, provide another green synthesis route. These techniques have been successfully used to synthesize hydrazones from hydrazines and aldehydes with high conversion rates and without by-products, avoiding the use of environmentally harmful solvents. rsc.org

Synthesis RoutePotential PrecursorKey AdvantagesResearch Challenges
Biocatalysis 3,5-Difluorobenzaldehyde, 3,5-Difluorobenzoic acidHigh selectivity, mild conditions, reduced waste. wisc.eduIdentifying/engineering suitable enzymes with high activity and substrate specificity.
Flow Chemistry 3,5-Difluorobenzyl alcohol, 3,5-DifluoroanilineEnhanced safety, scalability, high throughput, in-line purification. uc.ptnih.govOptimization of reactor design, residence time, and catalyst stability. semanticscholar.org
Mechanochemistry 3,5-DifluorobenzaldehydeSolvent-free, high purity, energy-efficient. rsc.orgScalability of the process, understanding reaction kinetics in solid state.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The synthetic utility of this compound is defined by its reactivity. The hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form stable hydrazones. researchgate.netmdpi.com The presence of two electron-withdrawing fluorine atoms on the benzyl (B1604629) ring influences the nucleophilicity of the hydrazine moiety and the reactivity of the aromatic ring itself.

Future research should systematically explore the reactivity of this compound in a variety of transformations to generate novel derivatives. Key areas include:

Cyclization Reactions: Using the hydrazine as a key component in the synthesis of heterocycles like pyrazoles, triazoles, and oxadiazoles, which are common scaffolds in pharmaceuticals. psu.edunih.govresearchgate.net For instance, condensation with 1,3-dicarbonyl compounds can yield substituted pyrazoles. nih.gov

N-Alkylation and N-Arylation: Developing catalytic methods for selective N-alkylation or N-arylation to produce di- and tri-substituted hydrazines. researchgate.netpsu.edu This could involve borrowing hydrogen catalysis with alcohols or cross-coupling reactions. rsc.orgbeilstein-journals.orgorganic-chemistry.org

Defluoroalkylation: Investigating novel reactions such as the defluoroalkylation of trifluoromethylarenes with hydrazones, which could open pathways to complex difluorinated structures. nih.govresearchgate.net

Derivatization StrategyReactant TypeProduct ClassPotential Significance
Condensation/Cyclization Aldehydes, Ketones, 1,3-DicarbonylsHydrazones, Pyrazoles, PyrrolidinesAccess to key heterocyclic scaffolds for medicinal chemistry. nih.govnih.gov
Catalytic N-Alkylation Alcohols, Alkyl HalidesSubstituted HydrazinesCreation of diverse libraries for drug screening. researchgate.netrsc.org
Cross-Coupling Reactions Aryl Halides/TosylatesN-Aryl HydrazinesSynthesis of complex molecules with tailored electronic properties. organic-chemistry.org
Reductive Amination Carbonyl CompoundsSubstituted HydrazinesEfficient C-N bond formation under mild conditions. organic-chemistry.org

Integration into Automated Synthesis Platforms

The demand for large, diverse chemical libraries for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. nih.gov These systems, often based on flow chemistry or robotic liquid handlers, enable the rapid and reproducible synthesis of thousands of compounds. nih.govemolecules.com

A significant future trajectory is the integration of this compound as a key building block into these automated workflows. nih.gov Its ability to react reliably in common transformations, such as hydrazone formation or multicomponent reactions, makes it an ideal candidate. nih.govresearchgate.net

For example, an automated platform could perform a sequence of reactions where this compound is first synthesized in a flow reactor and then, without isolation, is mixed with a library of aldehydes or other reactants in a multi-well plate format to generate a large array of derivatives. nih.govbiorxiv.org This approach bridges the gap between virtual compound libraries and the physical synthesis of hits for biological screening. emolecules.com Such platforms can accelerate the discovery process by rapidly exploring a vast chemical space around the (3,5-difluorobenzyl) scaffold. nih.govresearchgate.net

Expanding the Scope of Its Application as a Building Block

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov The 3,5-difluorobenzyl moiety is therefore a desirable feature in drug candidates. smolecule.comontosight.aivulcanchem.com

The primary future challenge in this area is to expand the application of this compound beyond its current use as a simple intermediate. Research should focus on leveraging its unique structural features to design and synthesize novel classes of bioactive compounds and advanced materials.

Medicinal Chemistry: this compound can serve as a precursor for a wide range of therapeutic agents. For instance, it has been incorporated into imidazolidinedione structures with potential pharmacological activity and is a key fragment in the synthesis of pyrazole-based compounds. evitachem.com Future work should target its use in synthesizing inhibitors for enzymes like kinases or in developing new antimicrobial or anticancer agents. smolecule.comsmolecule.com

Materials Science: The fluorinated phenyl ring can impart useful properties to polymers and other materials, including thermal stability and specific electronic characteristics. Exploring the use of this compound derivatives as monomers or functional additives in materials science is a promising, yet underexplored, avenue.

Target Compound ClassSynthetic PrecursorPotential Application AreaRationale
Pyrazoles/Pyrazolines This compound + 1,3-DiketoneAnticancer, Antimicrobial nih.govnih.govPyrazole (B372694) is a privileged scaffold; fluorine enhances bioactivity.
Indoles (via Fischer Synthesis) This compound + Ketone/AldehydeCNS Agents, AntiviralsIndole core is common in bioactive natural products. nih.gov
Triazoles/Oxadiazoles This compound + Acyl/Carbonyl precursorsVarious therapeutic areasBioisosteres for ester/amide groups with improved properties. psu.edu
Complex Kinase Inhibitors This compoundOncology, Inflammation smolecule.comFluorine atoms can form key interactions in protein binding pockets. smolecule.comvulcanchem.com

By pursuing these research trajectories, the scientific community can overcome existing challenges and unlock the full synthetic potential of this compound, establishing it as a versatile and indispensable tool in modern chemical synthesis.

Q & A

Basic: What are the most reliable synthetic routes for (3,5-Difluorobenzyl)hydrazine?

Methodological Answer:

  • Nucleophilic Substitution : React 3,5-difluorobenzyl bromide with anhydrous hydrazine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Stir at room temperature for 6–12 hours, followed by acidification with HCl to precipitate the hydrochloride salt .
  • Patent-Based Synthesis : As outlined in INDIA Patent Application No. 201911003809, 3,5-difluorobenzyl derivatives can be synthesized via halogen exchange reactions starting from 2,4-dichloronitrobenzene, involving fluorination steps and subsequent reduction to the hydrazine derivative .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the pure compound.

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • Cross-Validation : Combine multiple techniques:
    • X-ray Crystallography : Resolve structural ambiguities using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
    • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with literature analogs. For example, hydrazine protons typically resonate at δ 6.5–8.5 ppm in DMSO-d6 .
    • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 172.66 for the hydrochloride salt) and fragmentation patterns .
  • Dynamic NMR : Use variable-temperature NMR to study tautomerism or rotational barriers in hydrazone derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Technique Key Parameters Example Data
1H^1H NMR Solvent: DMSO-d6; δ 7.2–7.8 ppm (aromatic H), δ 4.2 ppm (–CH2_2–)
HPLC Column: C18; Mobile phase: MeCN/H2_2O (70:30); Retention time: ~5.3 min
XRD Space group: P21_1/c; R factor < 0.05
FT-IR Peaks: 3300 cm1^{-1} (N–H stretch), 1600 cm1^{-1} (C=N)

Advanced: What mechanistic insights exist for this compound as a ligand in coordination chemistry?

Methodological Answer:

  • Chelation Behavior : The hydrazine group (–NH–NH2_2) acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Study coordination modes via UV-Vis spectroscopy and cyclic voltammetry .
  • Structural Studies : Use single-crystal XRD to determine bond lengths and angles. For example, phenylhydrazone derivatives form planar geometries with metal centers .
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic applications .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N2_2 or Ar) at –20°C. Avoid light and moisture to prevent hydrolysis or oxidation .
  • Handling : Use gloveboxes for air-sensitive reactions. For aqueous work, buffer solutions (pH 6–8) minimize decomposition.

Advanced: What strategies optimize reaction yields in Fischer indole synthesis using this compound?

Methodological Answer:

  • Catalysis : Employ Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclization. Yields improve from ~50% to >80% under optimized conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, enhancing regioselectivity .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization species) and adjust stoichiometry (hydrazine:carbonyl = 1.2:1) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Intermediates : Synthesize pyrazole and pyrimidine derivatives for anticancer or antimicrobial agents .
  • Coordination Polymers : Build metal-organic frameworks (MOFs) for gas storage or catalysis .
  • Proteolysis-Targeting Chimeras (PROTACs) : Serve as a linker in drug design due to its rigid aromatic backbone .

Advanced: How can computational modeling enhance the study of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Fluorine atoms enhance hydrophobic interactions .
  • MD Simulations : Study stability in aqueous solutions over 100 ns trajectories (AMBER force field) to guide formulation design .
  • QSAR Models : Correlate substituent effects (e.g., –F vs. –CH3_3) with bioactivity for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.